molecular formula C15H12N2S B8525556 2-benzyl-4-(4-pyridyl)thiazole CAS No. 103317-11-9

2-benzyl-4-(4-pyridyl)thiazole

Cat. No.: B8525556
CAS No.: 103317-11-9
M. Wt: 252.3 g/mol
InChI Key: PZMNUBLMVHPYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-4-(4-pyridyl)thiazole is a heterocyclic compound that features both a thiazole and a pyridine ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while pyridines are six-membered rings with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-(4-pyridyl)thiazole typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and a haloketone under acidic conditions . The resulting thiazole derivative can then be coupled with a pyridine derivative through various coupling reactions, such as Suzuki or Heck coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-(4-pyridyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-benzyl-4-(4-pyridyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-4-(4-pyridyl)thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-4-(4-pyridyl)thiazole is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

103317-11-9

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

2-benzyl-4-pyridin-4-yl-1,3-thiazole

InChI

InChI=1S/C15H12N2S/c1-2-4-12(5-3-1)10-15-17-14(11-18-15)13-6-8-16-9-7-13/h1-9,11H,10H2

InChI Key

PZMNUBLMVHPYKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=NC=C3

Origin of Product

United States

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